Nicotinonitrile, 1-butyl-1,4-dihydro-

Description

Contextual Significance of 1,4-Dihydropyridine (B1200194) Scaffolds in Heterocyclic Chemistry

The 1,4-dihydropyridine (1,4-DHP) scaffold is a paramount heterocyclic ring system that serves as a cornerstone in medicinal and synthetic chemistry. rsc.org These six-membered nitrogen-containing heterocycles are structurally related to pyridine (B92270) and are notable for their presence in a wide array of biologically active compounds. sigmaaldrich.com The significance of the 1,4-DHP scaffold lies in its versatile therapeutic applications, most prominently as L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina. sigmaaldrich.comnih.gov Beyond their cardiovascular applications, derivatives of 1,4-dihydropyridine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-tubercular, and neuroprotective properties. sigmaaldrich.com This wide range of biological activities has established the 1,4-DHP moiety as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple, diverse biological targets.

Structural Classification and Relevant Subclasses of Nicotinonitrile Derivatives

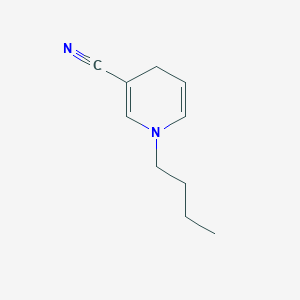

Nicotinonitrile, also known as 3-cyanopyridine, is a derivative of pyridine where a nitrile group is attached to the 3-position of the ring. Its derivatives form a broad class of compounds with significant chemical and biological importance. When incorporated into a 1,4-dihydropyridine ring system, it forms 1,4-dihydronicotinonitriles.

The classification of nicotinonitrile derivatives can be based on the substitution patterns on the dihydropyridine (B1217469) ring. Key positions for substitution that significantly influence the compound's properties are:

N1-position: Substitution at the nitrogen atom of the dihydropyridine ring. In the case of the requested compound, this is a butyl group.

C4-position: This position is often substituted with an aryl or other cyclic group, which is a critical determinant of the pharmacological activity of many 1,4-DHP drugs.

C2, C6-positions: Typically substituted with small alkyl groups, such as methyl groups.

C3, C5-positions: These positions usually bear ester or other electron-withdrawing groups. In the case of nicotinonitriles, one of these positions is occupied by the cyano (-CN) group.

Subclasses of nicotinonitrile derivatives can be categorized based on the nature of the substituents at these positions, leading to a wide diversity of molecules with distinct electronic and steric properties, and consequently, varied biological activities.

Historical Development of Synthetic Approaches to Dihydropyridines

The synthesis of 1,4-dihydropyridines has a rich history, with the most notable and enduring method being the Hantzsch Dihydropyridine Synthesis , first reported by Arthur Hantzsch in 1881. rsc.org This classical method involves a one-pot, multi-component condensation reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. rsc.org

The Hantzsch synthesis has been a mainstay in organic chemistry for over a century due to its reliability and ability to construct the 1,4-DHP core in a single step. However, the classical Hantzsch reaction often suffers from drawbacks such as long reaction times, harsh reaction conditions, and sometimes low yields. rsc.org

Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to address these limitations. These advancements include:

Use of Microwave Irradiation: This technique has been shown to significantly reduce reaction times.

Solvent-Free Conditions: Green chemistry approaches have led to the development of solvent-free or environmentally benign solvent systems. sigmaaldrich.com

Novel Catalysts: A wide range of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to improve yields and reaction conditions.

These modern synthetic methodologies have expanded the scope of the Hantzsch reaction, allowing for the efficient synthesis of a diverse library of 1,4-dihydropyridine derivatives for various applications.

Detailed Research Findings on "Nicotinonitrile, 1-butyl-1,4-dihydro-"

Structure

2D Structure

Properties

CAS No. |

19424-18-1 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-butyl-4H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H14N2/c1-2-3-6-12-7-4-5-10(8-11)9-12/h4,7,9H,2-3,5-6H2,1H3 |

InChI Key |

STKSSCUGZIFETB-UHFFFAOYSA-N |

SMILES |

CCCCN1C=CCC(=C1)C#N |

Canonical SMILES |

CCCCN1C=CCC(=C1)C#N |

Synonyms |

1-Butyl-1,4-dihydronicotinonitrile |

Origin of Product |

United States |

Synthetic Methodologies for N Alkyl 1,4 Dihydronicotinonitriles

Multi-component Reaction Strategies for the 1,4-Dihydronicotinonitrile Core

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. These reactions are characterized by high atom economy and procedural simplicity, making them ideal for creating complex molecules like 1,4-dihydronicotinonitriles.

The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1882, is a foundational multi-component reaction for this class of compounds. The classic protocol involves the one-pot condensation of an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849). This reaction remains one of the most widely used methods for accessing 1,4-dihydropyridines (1,4-DHPs).

To synthesize the target compound, Nicotinonitrile, 1-butyl-1,4-dihydro- , two key adaptations to the classical Hantzsch synthesis are necessary:

Nitrogen Source Modification : Instead of ammonia, a primary amine, specifically n-butylamine, is used. This introduces the N-butyl substituent directly onto the dihydropyridine ring nitrogen.

Carbonyl Component Modification : To incorporate the nitrile functional group at the 3-position (characteristic of a nicotinonitrile), one of the β-ketoester components is replaced with a β-ketonitrile or a related active methylene nitrile, such as cyanoacetamide or ethyl cyanoacetate.

The adapted reaction proceeds by condensing an aldehyde, ethyl cyanoacetate, a 1,3-dicarbonyl compound, and n-butylamine. This four-component approach allows for the direct assembly of the N-butyl substituted 1,4-dihydronicotinonitrile core.

The synthesis of N-substituted 1,4-dihydropyridines is well-suited to one-pot tandem reactions, which enhance efficiency and reduce waste by avoiding the isolation of intermediates. The synthesis of N-aryl and N-alkyl 1,4-dihydropyridine (B1200194) derivatives has been effectively demonstrated through four-component reactions. ias.ac.inresearchgate.net

For the synthesis of 1-butyl-1,4-dihydronicotinonitrile, a one-pot procedure would involve mixing an appropriate aldehyde, n-butylamine, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound. The reaction is often catalyzed by a base, such as triethylamine, and proceeds under thermal conditions. ias.ac.in This strategy's power lies in its ability to generate molecular complexity from simple, readily available starting materials in a single synthetic operation.

Isocyanide Addition to Pyridinium (B92312) Salts for Nicotinonitrile Derivatives

A distinct and efficient pathway to nicotinonitrile derivatives involves the addition of isocyanides to pyridinium salts. nih.gov This method is particularly effective for introducing a cyano group regioselectively. The reaction proceeds through the stabilization of a nitrilium intermediate, leading to the formation of β-cyano-γ-carbamoyl-1,4-dihydropyridines. nih.gov

To apply this to the synthesis of the target compound, one would start with an N-butylpyridinium salt. The addition of an isocyanide to this salt would initiate the reaction. The presence of a carboxamido group at the 3-position of the pyridine (B92270) ring facilitates the process, which, after mild dehydration, yields the 1,4-dihydronicotinonitrile structure. nih.gov This methodology provides a targeted route to nicotinonitrile derivatives with high regioselectivity.

Targeted Functionalization of Nicotinonitrile Precursors, including Diazotization and Coupling

Functionalization of a pre-formed nicotinonitrile or dihydronicotinonitrile ring offers another synthetic avenue. One established method for functionalizing aromatic and heteroaromatic systems is through diazotization and subsequent coupling or substitution reactions. slideshare.netorganic-chemistry.org

This approach would require a nicotinonitrile precursor bearing a primary amino group on the ring. The synthesis of this amino-substituted precursor could be achieved through a modified Hantzsch-type reaction using a nitrogen-containing starting material. The key steps would be:

Diazotization : The primary aromatic amine on the precursor ring is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.org

Coupling/Substitution : The resulting diazonium ion is a versatile intermediate. It can undergo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds, or it can be subjected to Sandmeyer-type reactions to introduce a wide variety of functional groups, including halides, hydroxyl, and cyano groups. slideshare.netorganic-chemistry.org

While this method is powerful for introducing diversity, it relies on the successful synthesis of an appropriate amino-substituted precursor.

Green Chemistry and Catalyst-Free Approaches in 1,4-Dihydropyridine Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. For the Hantzsch 1,4-dihydropyridine synthesis, several green chemistry approaches have been successfully implemented, which are applicable to the synthesis of N-alkyl-1,4-dihydronicotinonitriles. researchgate.netresearchgate.netnih.gov

These methods aim to reduce or eliminate the use of hazardous solvents and catalysts, shorten reaction times, and improve energy efficiency. Key green approaches include:

Solvent-Free Reactions : Conducting the condensation at elevated temperatures without any solvent reduces waste and simplifies product purification. nih.govscirp.org

Microwave Irradiation : Using microwave energy can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.netresearchgate.net

Ultrasonication : This technique uses sound energy to activate the reaction, providing another energy-efficient alternative to traditional heating. researchgate.netresearchgate.net

Catalyst-Free Protocols : Some reactions can proceed efficiently without the need for a catalyst, further simplifying the process and reducing chemical waste. acs.org

These green protocols offer significant advantages over classical methods, aligning with the principles of sustainable chemistry.

Table 1: Comparison of Green Synthetic Methods for 1,4-Dihydropyridine Synthesis

| Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in ethanol or acetic acid for several hours | Well-established, scalable | Long reaction times, use of volatile organic solvents, often lower yields | researchgate.net |

| Microwave Irradiation | Irradiation for 2-10 minutes, often solvent-free | Very short reaction times, high yields, energy efficient | Requires specialized equipment, scalability can be a challenge | researchgate.netresearchgate.net |

| Ultrasonication | Sonication at room or slightly elevated temperature | Short reaction times, improved yields, mild conditions | Requires specialized equipment | researchgate.netresearchgate.net |

| Solvent-Free | Heating reactants together without solvent | Eliminates solvent waste, simplified workup, often high yields | May require higher temperatures, potential for solid-state mixing issues | nih.govscirp.orgacs.org |

Elucidation of Reaction Mechanisms in 1,4 Dihydronicotinonitrile Formation and Transformation

Mechanistic Pathways of Hantzsch-Type Condensations for 1,4-Dihydropyridines

The Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction that provides access to 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. wikipedia.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgdrugfuture.comambeed.com This synthesis is renowned for its efficiency in constructing the dihydropyridine ring system, which forms the core of numerous biologically active compounds. wikipedia.org While several mechanistic pathways have been proposed, a generally accepted route involves the initial formation of key intermediates through aldol (B89426) and enamine condensations, followed by cyclization and dehydration. wikipedia.orgresearchgate.net

The initial steps of the Hantzsch synthesis are characterized by the formation of two crucial intermediates. organic-chemistry.org The first is an α,β-unsaturated carbonyl compound, which arises from a Knoevenagel-type condensation between the aldehyde and one equivalent of the β-dicarbonyl compound. researchgate.netorganic-chemistry.org This reaction can be viewed as a variation of the aldol condensation, where the enolate of the β-ketoester attacks the aldehyde, followed by dehydration. youtube.comprinceton.edu

Simultaneously, the second equivalent of the β-dicarbonyl compound reacts with the ammonia source to form a vinylogous amide, commonly known as an enamine. wikipedia.orgorganic-chemistry.orgyoutube.com This enamine is a key nucleophilic species in the subsequent steps of the reaction mechanism. NMR studies have provided evidence for the intermediacy of both the Knoevenagel product (referred to as a chalcone (B49325) in some studies) and the enamine, supporting this proposed pathway. wikipedia.org

The reaction can be summarized by the following key intermediate formations:

Knoevenagel Condensation: Aldehyde + β-Ketoester → α,β-Unsaturated Carbonyl Intermediate researchgate.net

Enamine Formation: β-Ketoester + Ammonia → Enamine Intermediate researchgate.netorganic-chemistry.org

These two intermediates then combine in a Michael-type addition, setting the stage for the final ring-forming step. acs.org

Following the Michael addition of the enamine to the α,β-unsaturated carbonyl compound, an acyclic adduct is formed. researchgate.net This intermediate then undergoes a rate-determining intramolecular cyclization, involving the attack of the enamine nitrogen onto one of the carbonyl groups, followed by dehydration to yield the 1,4-dihydropyridine ring. acs.orgresearchgate.net

The resulting 1,4-DHP is often the final product of the synthesis. wikipedia.org However, in many cases, the synthesis is followed by an oxidation step to afford the corresponding aromatic pyridine (B92270) derivative. drugfuture.comorganic-chemistry.org The driving force for this dehydrogenation is the formation of a stable aromatic ring. wikipedia.org This aromatization can be achieved using a variety of oxidizing agents, such as ferric chloride, potassium permanganate, or manganese dioxide. wikipedia.org The nature of the substituent at the 4-position of the dihydropyridine ring can influence the outcome of the oxidation process. For instance, heterocycles with an aryl group at the 4-position typically undergo dehydrogenation, while those with certain alkyl groups may undergo dealkylation under specific conditions. nih.gov

| Step | Description | Key Intermediates/Products |

| 1 | Knoevenagel Condensation | α,β-Unsaturated Carbonyl |

| 2 | Enamine Formation | Enamine |

| 3 | Michael Addition | Acyclic Adduct |

| 4 | Intramolecular Cyclization & Dehydration | 1,4-Dihydropyridine |

| 5 | (Optional) Oxidation/Dehydrogenation | Pyridine |

Detailed Mechanistic Insights into Hydride Transfer by 1-Alkyl-1,4-dihydronicotinonitriles

1-Alkyl-1,4-dihydronicotinonitriles, as analogs of the biological coenzyme NADH, are potent hydride donors. researchgate.net Their primary function in many chemical reactions is the reduction of various functional groups through the transfer of a hydride ion (H⁻) from the C-4 position of the dihydropyridine ring to an electrophilic substrate. princeton.edu

Kinetic studies, including deuterium (B1214612) kinetic isotope effects, strongly support a direct, single-step hydride transfer mechanism as the rate-limiting step in these reductions. princeton.edu For example, a significant kinetic isotope effect (kH/kD) value of 4.16 was observed in the reduction of an olefin by a Hantzsch ester, indicating that the C-4-H bond is broken in the transition state. princeton.edu Thermodynamic and kinetic analyses of hydride transfer from 1,4-dihydronicotinamides to an acceptor also suggest that the 4-position of the corresponding pyridinium (B92312) ion is significantly more favorable for accepting a hydride in the reverse reaction compared to the 2-position. nih.gov This highlights the thermodynamic stability and kinetic favorability of the 1,4-dihydropyridine system in hydride transfer cycles. nih.gov

Under certain conditions, particularly in the presence of oxygen, an alternative oxygen-initiated chain mechanism for the formal hydride transfer has been observed. nih.gov This process can compete with the direct hydride transfer, especially under aerobic conditions, and involves radical intermediates. nih.gov

Nucleophilic Reactivity and Cycloaddition Mechanisms

The 1,4-dihydropyridine ring, particularly when unsubstituted at the 5- and 6-positions, possesses significant nucleophilic character due to its enamine-like nature. nih.gov The C=C double bond within the ring can act as an activated alkene, participating in various cycloaddition reactions. nih.gov

This reactivity has been exploited in formal [4+2] and [2+2] cycloaddition reactions. For instance, 5,6-unsubstituted 1,4-dihydropyridines can react with electron-deficient alkynes. In the absence of other reactants, the dihydropyridine acts as an active enamine, adding to the alkyne to form a zwitterionic adduct, which can then cyclize to yield unique 2-azabicyclo[4.2.0]octa-3,7-dienes via a formal [2+2] cycloaddition. nih.gov

Furthermore, these dihydropyridines can participate in three-component reactions involving Huisgen 1,4-dipoles, which are generated in situ from the reaction of aza-arenes (like isoquinoline) and electron-deficient alkynes. The dihydropyridine acts as the dipolarophile, undergoing a Michael addition with the 1,4-dipole, followed by intramolecular cyclization to construct complex fused heterocyclic systems. nih.gov These reactions demonstrate the versatility of the 1,4-dihydropyridine scaffold as a nucleophilic building block in organic synthesis. nih.govpageplace.deelsevier.com

| Reaction Type | Description | Reactants | Products |

| Formal [2+2] Cycloaddition | The enamine-like dihydropyridine adds to an electron-deficient alkyne. | 1,4-Dihydropyridine, Dialkyl Acetylenedicarboxylate | 2-Azabicyclo[4.2.0]octa-3,7-dienes |

| Huisgen 1,4-Dipolar Cycloaddition | The dihydropyridine acts as a dipolarophile, trapping an in situ generated Huisgen 1,4-dipole. | 1,4-Dihydropyridine, Isoquinoline, Dialkyl Acetylenedicarboxylate | Isoquinolino[1,2-f] organic-chemistry.orgyoutube.comnaphthyridines |

Advanced Spectroscopic and Structural Characterization of 1 Butyl 1,4 Dihydronicotinonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-butyl-1,4-dihydronicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its regiochemistry and elucidate its conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-butyl-1,4-dihydronicotinonitrile is expected to exhibit characteristic signals corresponding to the protons of the dihydropyridine (B1217469) ring and the N-butyl substituent. The protons on the dihydropyridine ring, particularly at the C2, C4, C5, and C6 positions, would provide key structural information. The chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating nature of the dihydropyridine ring. Protons on the butyl chain would appear in the aliphatic region of the spectrum, with their multiplicity determined by spin-spin coupling with adjacent protons.

Expected ¹H NMR Data for 1-Butyl-1,4-Dihydronicotinonitrile (Note: This table is predictive and based on general chemical shift ranges for similar structures.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H2 | 6.5 - 7.0 | d | ~5 |

| H4 | 3.0 - 3.5 | t | ~2 |

| H5 | 4.5 - 5.0 | m | - |

| H6 | 4.5 - 5.0 | m | - |

| N-CH₂ (butyl) | 3.0 - 3.5 | t | ~7 |

| CH₂ (butyl) | 1.4 - 1.8 | m | ~7 |

| CH₂ (butyl) | 1.2 - 1.5 | m | ~7 |

| CH₃ (butyl) | 0.8 - 1.0 | t | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the dihydropyridine ring would be indicative of their electronic environment. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic downfield region. The four distinct carbon signals of the butyl group would be observed in the aliphatic region.

Expected ¹³C NMR Data for 1-Butyl-1,4-Dihydronicotinonitrile (Note: This table is predictive and based on general chemical shift ranges for similar structures.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 140 - 150 |

| C3 | 90 - 100 |

| C4 | 20 - 30 |

| C5 | 95 - 105 |

| C6 | 125 - 135 |

| C≡N | 115 - 125 |

| N-CH₂ (butyl) | 50 - 60 |

| CH₂ (butyl) | 30 - 35 |

| CH₂ (butyl) | 19 - 25 |

| CH₃ (butyl) | 13 - 15 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation Studies

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal the ¹H-¹H coupling correlations, confirming the connectivity of protons within the butyl chain and the dihydropyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the attachment of the butyl group to the nitrogen atom and the position of the nitrile group on the dihydropyridine ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of 1-butyl-1,4-dihydronicotinonitrile, thereby confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic losses of fragments such as the butyl group or parts of the dihydropyridine ring.

Expected High-Resolution Mass Spectrometry Data

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₁₄N₂ |

| Calculated Exact Mass | [M+H]⁺: 163.1235 |

| Major Fragmentation Pathways | Loss of butyl radical (•C₄H₉), loss of HCN |

Electrochemical Characterization of Redox Behavior and Reversibility

The electrochemical properties of 1,4-dihydropyridine (B1200194) derivatives are of significant interest due to their role as redox-active molecules. Cyclic voltammetry would be the primary technique to investigate the redox behavior of 1-butyl-1,4-dihydronicotinonitrile. The oxidation potential would provide insight into the ease with which the dihydropyridine ring can be oxidized to the corresponding pyridinium (B92312) species. The reversibility of this process would also be assessed, which is crucial for understanding its potential applications in areas such as redox catalysis. The oxidation of 1,4-dihydropyridines is generally an irreversible process. pdx.edu

Expected Electrochemical Data (Note: Potentials are typically reported versus a standard reference electrode, e.g., Ag/AgCl or SCE, and are solvent-dependent.)

| Parameter | Expected Value Range |

| Oxidation Potential (Epa) | +0.5 to +1.0 V |

| Redox Process | Irreversible |

UV-Visible and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Visible and fluorescence spectroscopy are employed to probe the electronic transitions and photophysical properties of a molecule. 1,4-dihydropyridine derivatives typically exhibit strong absorption in the UV region. The position of the maximum absorption (λmax) is influenced by the substituents on the dihydropyridine ring. The fluorescence properties, including the emission maximum and quantum yield, would provide information about the molecule's behavior upon photoexcitation. The absorption and fluorescence spectra of 1,4-dihydropyridines are known to be solvent-dependent.

Expected Spectroscopic Data

| Spectroscopic Technique | Parameter | Expected Value Range |

| UV-Visible Spectroscopy | λmax (absorption) | 340 - 380 nm |

| Fluorescence Spectroscopy | λem (emission) | 400 - 450 nm |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound Nicotinonitrile, 1-butyl-1,4-dihydro-. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions derived from this technique, is not available at present.

While the synthesis and properties of various dihydropyridine derivatives have been subjects of scientific inquiry, the specific crystallographic characterization of 1-butyl-1,4-dihydronicotinonitrile has not been reported. Single-crystal X-ray diffraction is a powerful analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into the molecular geometry, conformation, and packing of molecules within a crystal lattice, which are crucial for understanding the physical and chemical properties of a compound.

For other related nicotinonitrile or dihydropyridine derivatives that have been studied, X-ray diffraction analysis has revealed key structural features. However, direct extrapolation of such data to 1-butyl-1,4-dihydronicotinonitrile would be speculative and scientifically unsound, as minor changes in molecular structure, such as the position and nature of substituents, can significantly influence the crystal packing and molecular conformation.

Should single crystals of 1-butyl-1,4-dihydronicotinonitrile be successfully grown and analyzed in the future, the expected data would include:

Crystallographic Data Table: This would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, number of molecules per unit cell (Z), calculated density, and the final R-factor indicating the quality of the structural refinement.

Selected Bond Lengths and Angles Table: This would provide precise measurements of the distances between bonded atoms and the angles between adjacent bonds within the molecule, offering a detailed view of the molecular geometry.

Hydrogen Bond Geometry Table: If applicable, this would detail the distances and angles of any hydrogen bonds, which are critical intermolecular interactions that govern the crystal packing and influence the compound's properties.

Without experimental data from a single-crystal X-ray diffraction study of 1-butyl-1,4-dihydronicotinonitrile, a definitive elucidation of its solid-state structure remains an area for future research.

Theoretical and Computational Chemistry Studies of 1,4 Dihydronicotinonitrile Systems

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecular systems. mdpi.commdpi.comyoutube.com For 1,4-dihydronicotinonitrile derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in optimizing molecular geometry and elucidating electronic properties. inpressco.comnih.govnih.govresearchgate.net

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, a crucial aspect of the hydride-donating function of 1,4-DHPs. The LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net For typical 1,4-DHP systems, the HOMO is primarily localized on the electron-rich dihydropyridine (B1217469) ring, confirming its role as the center of reactivity for hydride donation.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In 1-butyl-1,4-dihydronicotinonitrile, the region around the nitrogen atom and the C4-H bond would show a negative potential, indicating susceptibility to electrophilic attack or interaction with Lewis acids, while the nitrile group would exhibit a positive potential region.

Furthermore, DFT allows for the calculation of various global reactivity descriptors, such as chemical potential (µ), hardness (η), and the global electrophilicity index (ω), which provide quantitative measures of the molecule's stability and reactivity. nih.govresearchgate.net These computational tools are essential for predicting how structural modifications, such as changing the substituent at the N1 position, will influence the compound's chemical behavior. nih.gov

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.52 | Indicates electron-donating capability (hydride donation). |

| LUMO Energy | -0.78 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.74 | Relates to chemical reactivity and kinetic stability. |

Note: The values in Table 1 are representative for a generic 1,4-DHP core and can vary based on specific substitutions and computational methods. researchgate.netfigshare.com

Computational Modeling of Hydride Transfer Processes and Reaction Coordinates

The hallmark chemical reaction of 1,4-dihydropyridine systems is hydride transfer, a fundamental process in many biological redox reactions mimicked by these NADH analogues. koreascience.kr Computational modeling is crucial for elucidating the intricate mechanisms of this process. nih.gov These models map the potential energy surface of the reaction, allowing for the identification of transition states (TS) or tunneling-ready states (TRS) and the calculation of activation energy barriers. acs.orgresearchgate.net

Hydride transfer can proceed through different mechanistic pathways, including a one-step (concerted) transfer or a multi-step process involving sequential transfer of an electron and a hydrogen atom. nih.gov DFT calculations can help distinguish between these pathways by locating the relevant intermediates and transition states along the reaction coordinate. researchgate.net The reaction coordinate typically involves the breaking of the C4-H bond on the dihydropyridine ring and the formation of a new bond between the hydride and an acceptor molecule.

Studies on NADH analogues have shown that the hydride transfer often occurs within a pre-formed charge-transfer complex between the donor (the DHP) and the acceptor. nih.gov The activation energy for the hydride transfer is a key determinant of the reaction rate. Computational methods like DFT can predict these barriers with reasonable accuracy, providing insights into how factors like solvent and substituents affect the kinetics of the reaction. researchgate.net For instance, electron-withdrawing groups on the hydride acceptor or electron-donating groups on the DHP ring generally lower the activation barrier. nih.gov

| Hydride Donor | Hydride Acceptor | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Hantzsch Ester | Acridinium Ion | ~15-20 | DFT (B3LYP) |

| 1,4-Dihydropyridine | Formaldehyde | ~22-27 | QM/MM |

| HMG-CoA Reductase Model | Mevaldyl-CoA | 21.8 | ONIOM (B3LYP/6-31g(d,p)) |

Note: Data are representative values from computational studies on related systems to illustrate typical energy barriers. nih.gov

Investigation of Non-Covalent Interactions and Conformational Landscapes (e.g., Natural Bond Orbital (NBO) Analysis)

The three-dimensional structure and conformational flexibility of 1-butyl-1,4-dihydronicotinonitrile are governed by a subtle interplay of covalent and non-covalent interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by analyzing the electron density distribution in terms of localized bonds and lone pairs. nih.govresearchgate.net

NBO analysis provides quantitative information about charge transfer and orbital overlaps between different parts of the molecule (intramolecular) or between molecules (intermolecular). mdpi.com For 1-butyl-1,4-dihydronicotinonitrile, key intramolecular interactions include hyperconjugative effects, such as the interaction between the nitrogen lone pair (n) and the antibonding orbitals (σ*) of adjacent C-C bonds, which stabilize the molecule. The analysis can also reveal weak hydrogen bonds, such as C-H···N or C-H···π interactions, that influence the preferred conformation of the butyl chain relative to the dihydropyridine ring. nih.gov

The conformational landscape of 1,4-DHP derivatives is characterized by the puckering of the six-membered ring, which typically adopts a flattened boat or boat-like conformation. The orientation of the N-butyl group is also a key conformational variable. Computational potential energy surface scans can identify the lowest energy conformers and the rotational barriers between them. semanticscholar.org Understanding these conformational preferences is crucial, as the specific geometry of the DHP ring can impact its hydride-donating ability and its ability to bind to biological targets. semanticscholar.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | σ(C2-C3) | ~3.5 | n → σ (Hyperconjugation) |

| σ(C5-H) | σ(N1-C6) | ~1.2 | σ → σ (Hyperconjugation) |

| π(C2=C3) | π(C5=C6) | ~20.0 | π → π (Resonance) |

Note: E(2) energy represents the stabilization energy from the donor-acceptor interaction. Values are illustrative for a DHP-type structure. mdpi.com

Molecular Dynamics Simulations and Docking Studies of Analogues for Mechanistic Insights

To understand how 1,4-dihydropyridine derivatives interact with biological systems, such as enzymes or ion channels, molecular dynamics (MD) simulations and docking studies are employed. nih.gov While specific studies on 1-butyl-1,4-dihydronicotinonitrile may be limited, extensive research on analogous DHP compounds provides a framework for understanding its potential biological interactions. nih.govnih.govtandfonline.comrsc.org

Molecular Docking is a computational technique that predicts the preferred binding orientation of a ligand (the DHP derivative) to a macromolecular target. nih.govbenthamscience.comarcjournals.orglas.ac.cnjst.go.jp This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. For DHP analogues, docking studies have been used to investigate their binding to targets like L-type calcium channels and the multidrug resistance transporter P-glycoprotein. nih.govrsc.org These studies identify key amino acid residues in the binding pocket that are crucial for affinity and specificity. tandfonline.com

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-target complex over time. nih.gov Starting from a docked pose, MD simulations model the movements of all atoms in the system, offering insights into the stability of the binding mode, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules. nih.gov For DHP derivatives, MD simulations have been used to refine binding poses, calculate binding free energies, and understand how these molecules exert their biological effects, for instance, by stabilizing a particular conformation of a channel or transporter protein. nih.govnih.gov Together, these methods provide powerful mechanistic insights at an atomic level, guiding the design of new derivatives with enhanced activity or selectivity. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Butyl 1,4 Dihydronicotinonitrile

Oxidation Reactions Leading to Aromatic Pyridine (B92270) Derivatives

A primary transformation pathway for 1-butyl-1,4-dihydronicotinonitrile is its oxidation to the corresponding aromatic pyridine derivative, 1-butyl-3-cyanopyridinium cation. This conversion from a dihydropyridine (B1217469) to a pyridine is a characteristic reaction of the 1,4-DHP scaffold. nih.gov The oxidized pyridine derivative has been identified as the final product in the reaction of 1,4-dihydropyridines with oxidizing agents such as peroxynitrite. nih.gov

Reactivity of the Nitrile Moiety in Dihydropyridine Systems

The nitrile (-C≡N) group at the 3-position of the 1-butyl-1,4-dihydronicotinonitrile ring introduces an additional site of reactivity. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org General reactions of nitriles include their conversion into a variety of other functional groups.

Under appropriate conditions, the nitrile moiety can be hydrolyzed to a carboxylic acid, a reaction that often proceeds through an amide intermediate. libretexts.org Reduction of the nitrile group, for instance with reagents like lithium aluminum hydride (LiAlH₄), would yield a primary amine. libretexts.org In this reaction, a hydride nucleophile attacks the electrophilic carbon of the nitrile. libretexts.org Another potential transformation involves the reaction with Grignard reagents, which would attack the electrophilic nitrile carbon to form an imine salt that can be subsequently hydrolyzed to a ketone. libretexts.org

While these are general reactions of nitriles, their feasibility on the 1-butyl-1,4-dihydronicotinonitrile scaffold would depend on the specific reaction conditions and potential competing reactions involving the dihydropyridine ring. For instance, strongly acidic or basic conditions required for nitrile hydrolysis might also affect the stability of the dihydropyridine ring.

Regioselectivity and Stereoselectivity in Transformations Involving the 1,4-Dihydronicotinonitrile Scaffold

The structure of 1-butyl-1,4-dihydronicotinonitrile presents possibilities for regioselective and stereoselective reactions. The dihydropyridine ring is not planar, and the substituents on the ring can influence the direction of attack of incoming reagents.

In the context of reactions where dihydropyridines act as reactants, such as in additions to α,β-unsaturated nitriles, stereochemical outcomes have been investigated. chemrxiv.org Computational studies have identified different transition states that account for the formation of diastereomeric products, with the orientation of the nitrile group relative to the 1,4-DHP ring being a determining factor. chemrxiv.org The polarity of the solvent can also influence the energetics of these transition states. chemrxiv.org

Furthermore, methods have been developed for the regioselective functionalization of pyridines at the C3-position that proceed through an in situ generated dihydropyridine intermediate. researchgate.net This highlights the potential for controlling the position of chemical modification on the pyridine ring system by utilizing the reactivity of a dihydropyridine precursor. While not a direct transformation of 1-butyl-1,4-dihydronicotinonitrile, this principle underscores the importance of the dihydropyridine scaffold in directing regiochemical outcomes.

Applications in Advanced Organic Synthesis and Biomimetic Chemistry

Utilization as Synthetic Reagents in Organic Transformations

As a stable analogue of NADH, 1-butyl-1,4-dihydronicotinonitrile functions as an effective hydride donor, making it a valuable reagent for the reduction of various organic functional groups. The core of its reactivity lies in the 1,4-dihydropyridine (B1200194) ring system, which can deliver a hydride ion (H⁻) to an electrophilic center, most notably the carbon atom of a carbonyl group. This process converts aldehydes and ketones into primary and secondary alcohols, respectively. organic-chemistry.orgwikipedia.org

The reduction mechanism involves the nucleophilic attack of the hydride from the dihydropyridine (B1217469) ring onto the electrophilic carbonyl carbon. organic-chemistry.org This transformation is a cornerstone of organic synthesis, and the use of dihydropyridine derivatives offers a mild and often selective alternative to traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgwikipedia.org

While specific literature on 1-butyl-1,4-dihydronicotinonitrile is specialized, the reactivity of closely related N-substituted 1,4-dihydronicotinamides, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), provides a strong precedent for its synthetic utility. For instance, BNAH supported on magnetic nanoparticles has been successfully employed in the catalytic reduction of α,β-epoxy ketones to yield valuable β-hydroxy ketones. mdpi.com This demonstrates the capability of the dihydropyridine core to perform targeted reductions in complex molecules. Such reagents are also utilized in the asymmetric reduction of prochiral ketones and imines, often in conjunction with a chiral catalyst, to produce enantiomerically enriched alcohols and amines, which are crucial building blocks in the pharmaceutical industry. rsc.orgorganic-chemistry.orgnih.gov

Table 1: Representative Reductions using Dihydropyridine-based Reagents

| Substrate Class | Reagent Type | Product Class | Reference |

|---|---|---|---|

| Aldehydes / Ketones | Dihydropyridine Analogue | Primary / Secondary Alcohols | organic-chemistry.org |

| Imines | Dihydropyridine Analogue | Amines | nih.govmdpi.com |

| α,β-Epoxy Ketones | Supported BNAH | β-Hydroxy Ketones | mdpi.com |

Role in Biomimetic Systems as NADH/NADPH Analogues

The structural resemblance of 1-butyl-1,4-dihydronicotinonitrile to the biological reducing coenzymes NADH and NADPH is the foundation of its use in biomimetic chemistry. In biological systems, NADH and NADPH are essential hydride donors for a vast array of redox reactions catalyzed by oxidoreductase enzymes. wikipedia.org 1-butyl-1,4-dihydronicotinonitrile mimics this function by providing a stable, synthetic source of hydride for chemical reactions that imitate enzymatic processes. nih.gov

These biomimetic systems often aim to replicate the high selectivity and efficiency of enzymes in a laboratory setting. By using NADH analogues like 1-butyl-1,4-dihydronicotinonitrile, chemists can perform reductions of substrates such as imines and heteroaromatics under mild conditions. organic-chemistry.org For example, chiral NAD(P)H models have been used with a simple acid catalyst to achieve the asymmetric reduction of imines, yielding chiral amines with high enantiomeric excess. organic-chemistry.org This approach avoids the need for heavy metal catalysts and operates under more environmentally benign conditions. The hydride-donating ability of 1,4-dihydropyridine isomers has been compared, confirming their role as effective hydride sources in these transformations.

Development of Chemo- and Biocatalytic Reduction Systems

A significant advancement in the application of NADH analogues is their incorporation into catalytic reduction systems. In these systems, a sub-stoichiometric amount of the dihydropyridine is used, and it is continuously regenerated in a catalytic cycle. This strategy dramatically improves the efficiency and cost-effectiveness of the reduction process.

These chemo- or biocatalytic systems typically involve three main components:

The NADH analogue (e.g., 1-butyl-1,4-dihydronicotinonitrile) as the hydride shuttle.

The substrate to be reduced.

A regeneration system to convert the oxidized pyridinium (B92312) salt back into its active dihydropyridine form.

The regeneration can be achieved chemically, for example, using a sacrificial reductant, or biocatalytically with an enzyme like formate (B1220265) dehydrogenase. Chiral and regenerable NAD(P)H models have been developed that can be used in catalytic amounts for the biomimetic asymmetric reduction of various substrates. organic-chemistry.org This approach combines the selectivity of biomimetic catalysis with the efficiency of a regenerative cycle, representing a powerful tool in modern organic synthesis.

Design of Fluorescent Probes for Chemical Sensing and Redox Environment Monitoring

The dihydropyridine core of 1-butyl-1,4-dihydronicotinonitrile possesses intrinsic fluorescent properties. Critically, the fluorescence is characteristic of the reduced 1,4-dihydropyridine form. Upon oxidation and loss of a hydride, the molecule is converted to the corresponding 1-butylnicotinonitrile pyridinium salt, which is typically non-fluorescent or exhibits significantly different spectral properties. mdpi.com This "on-off" or ratiometric change in fluorescence upon a change in redox state is the key principle behind its use in designing fluorescent probes.

This property has been harnessed to create sensors for monitoring cellular redox environments. Since the balance between NADH and its oxidized form, NAD⁺, is a critical indicator of cellular metabolic activity and oxidative stress, probes that can report on this ratio are invaluable in biological research. nih.govnih.gov Synthetic fluorescent NADH mimics have been developed as reversible probes to detect changes in the intracellular redox state in living cells. nih.gov

Furthermore, the versatility of the dihydropyridine scaffold allows for chemical modifications to tune its properties for specific applications. Derivatives have been designed as fluorescent probes for detecting human serum albumin and various metal ions, demonstrating the broad potential of this chemical class in developing advanced sensing technologies. mdpi.com

Table 2: Fluorescence Properties of Dihydropyridine Derivatives for Sensing

| Application | Sensing Principle | Fluorescence Change | Reference |

|---|---|---|---|

| Cellular Redox Monitoring | Oxidation of fluorescent dihydropyridine to non-fluorescent pyridinium | Fluorescence "off" or ratiometric shift | nih.gov |

| Human Serum Albumin Detection | Binding-induced fluorescence enhancement | "Turn-on" or ratiometric response |

Q & A

Q. Key parameters for optimization :

| Parameter | Example Conditions | Purpose |

|---|---|---|

| Catalyst | K₂CO₃, Pd/C | Enhance regioselectivity/yield |

| Solvent | DMF, THF, ethanol | Influence reaction kinetics |

| Temperature | 80–120°C (reflux conditions) | Accelerate cyclization |

What spectroscopic techniques are essential for characterizing Nicotinonitrile derivatives, and how are they applied?

Basic

Structural elucidation requires:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing dihydro-pyridine rings vs. nitrile groups) .

- FTIR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and secondary amine (N-H bend ~1600 cm⁻¹) functional groups.

- HRMS : Validates molecular formula (e.g., C₈H₈N₂O for 1-acetyl derivatives ).

- 2D NMR (HSQC, HMBC) : Resolves complex spin systems and long-range couplings in dihydro-pyridine scaffolds .

Advanced tip : For ambiguous signals, isotopic labeling (e.g., ¹⁵N) or variable-temperature NMR can resolve dynamic effects .

How can researchers resolve contradictions in pharmacological activity data among studies on Nicotinonitrile derivatives?

Advanced

Contradictions often arise from variability in assay conditions or structural modifications . Methodological steps include:

Standardized bioassays : Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols).

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., butyl vs. acetyl groups ).

Statistical validation : Use ANOVA (as in ) to assess significance across replicates or studies .

Meta-analysis : Aggregate data from multiple sources (e.g., CAS SciFindern keyword filters ).

What strategies optimize the regioselectivity in Nicotinonitrile derivative synthesis?

Advanced

Regioselectivity challenges in dihydro-pyridine systems are addressed via:

- Catalyst design : Transition metals (e.g., Pd) direct cross-coupling reactions to specific positions .

- Protecting groups : Acetyl or butyl groups () block reactive sites during functionalization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient carbons .

Q. Example optimization workflow :

Screen catalysts (e.g., Pd vs. Cu).

Vary solvent polarity (hexane → DMSO).

Monitor regioselectivity via LC-MS or ¹H NMR.

What safety protocols are critical when handling Nicotinonitrile derivatives in the lab?

Q. Basic

- Ventilation : Use fume hoods to prevent inhalation (refer to ’s first-aid measures for exposure ).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency protocols :

- Inhalation : Immediate removal to fresh air; seek medical attention if symptoms persist .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite).

How should researchers statistically validate the biological activity of Nicotinonitrile derivatives?

Q. Advanced

- Experimental design : Use ≥3 replicates per concentration to calculate mean ± SEM (standard error of mean) .

- Statistical tests :

- One-way ANOVA : Compare group means (e.g., IC₅₀ values across derivatives) at p < 0.05 .

- Post-hoc tests (Tukey, Bonferroni): Identify significant differences between specific compounds.

- Dose-response curves : Fit data to logistic models (e.g., Hill equation) for EC₅₀/IC₅₀ determination.

How do electronic effects of substituents influence the reactivity of Nicotinonitrile derivatives?

Advanced

Electron-withdrawing groups (e.g., -CN) increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution. highlights nitrile and acetyl groups as key modifiers of electronic density . Computational methods (DFT calculations) can predict reactive sites:

- HOMO-LUMO gaps : Lower gaps correlate with higher reactivity.

- Mulliken charges : Identify electron-deficient carbons for targeted functionalization.

What databases and search strategies are recommended for literature review on Nicotinonitrile derivatives?

Q. Basic

- CAS SciFindern : Use keywords like “1,4-dihydro-nicotinonitrile” and filter by “Substance Role” (e.g., nitrile, cyano) .

- NIST Chemistry WebBook : Access spectral data for benchmarking (subscription may be required ).

- PubMed/Scopus : Combine terms like “antimicrobial” + “nicotinonitrile derivatives” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.